Cas no 1881978-32-0 (Tert-butyl 2-amino-4-bromo-5-fluorobenzoate)
Tert-butyl 2-amino-4-bromo-5-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-6508997
- tert-butyl 2-amino-4-bromo-5-fluorobenzoate
- 1881978-32-0
- Tert-butyl 2-amino-4-bromo-5-fluorobenzoate
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- Inchi: 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)6-4-8(13)7(12)5-9(6)14/h4-5H,14H2,1-3H3
- InChI Key: YOHVNKVKHFMTNX-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C=1)N)C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 289.01137g/mol
- Monoisotopic Mass: 289.01137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 52.3Ų
Tert-butyl 2-amino-4-bromo-5-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508997-0.05g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 0.05g |
$624.0 | 2023-05-31 | ||
| Enamine | EN300-6508997-0.1g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 0.1g |
$653.0 | 2023-05-31 | ||
| Enamine | EN300-6508997-0.25g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 0.25g |
$683.0 | 2023-05-31 | ||
| Enamine | EN300-6508997-0.5g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 0.5g |
$713.0 | 2023-05-31 | ||
| Enamine | EN300-6508997-1.0g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 1g |
$743.0 | 2023-05-31 | ||
| Enamine | EN300-6508997-2.5g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 2.5g |
$1454.0 | 2023-05-31 | ||
| Enamine | EN300-6508997-5.0g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 5g |
$2152.0 | 2023-05-31 | ||
| Enamine | EN300-6508997-10.0g |
tert-butyl 2-amino-4-bromo-5-fluorobenzoate |
1881978-32-0 | 10g |
$3191.0 | 2023-05-31 |
Tert-butyl 2-amino-4-bromo-5-fluorobenzoate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on Tert-butyl 2-amino-4-bromo-5-fluorobenzoate
Introduction to Tert-butyl 2-amino-4-bromo-5-fluorobenzoate (CAS No. 1881978-32-0)
Tert-butyl 2-amino-4-bromo-5-fluorobenzoate, with the CAS number 1881978-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural and functional properties. The presence of a tert-butyl group, an amino group, a bromo substituent, and a fluorine atom on the benzene ring imparts distinct reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of Tert-butyl 2-amino-4-bromo-5-fluorobenzoate features a benzoic acid core modified with multiple functional groups. The tert-butyl group at the 1-position enhances the lipophilicity of the molecule, while the amino group at the 2-position and the bromo atom at the 4-position introduce polar and halogenated functionalities, respectively. The fluorine atom at the 5-position further modulates the electronic properties of the aromatic ring. This combination of substituents makes the compound a versatile building block for drug discovery and development.
In recent years, there has been growing interest in benzoate derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The Tert-butyl 2-amino-4-bromo-5-fluorobenzoate molecule has been investigated for its ability to interact with biological targets such as enzymes and receptors, which are crucial for modulating cellular processes.
One of the most compelling aspects of Tert-butyl 2-amino-4-bromo-5-fluorobenzoate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel inhibitors and activators targeting specific disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression. The fluorine substituent, in particular, has been recognized for its ability to enhance metabolic stability and binding affinity in drug molecules.
The pharmaceutical applications of Tert-butyl 2-amino-4-bromo-5-fluorobenzoate are further underscored by its use in combinatorial chemistry and high-throughput screening (HTS) platforms. These approaches allow for rapid identification of lead compounds with desired biological properties. The compound's compatibility with various synthetic transformations makes it an attractive candidate for library synthesis, where large numbers of analogs can be generated to explore structure-activity relationships.
Advances in computational chemistry have also played a pivotal role in understanding the potential of Tert-butyl 2-amino-4-bromo-5-fluorobenzoate. Molecular modeling studies have provided insights into how different substituents influence the compound's interactions with biological targets. These insights are crucial for designing molecules with improved efficacy and reduced side effects. Additionally, computational methods have been used to predict pharmacokinetic properties, such as solubility and bioavailability, which are essential for drug development.
The synthesis of Tert-butyl 2-amino-4-bromo-5-fluorobenzoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions at specific positions on the benzene ring followed by esterification with tert-butanol. The introduction of fluorine can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Each step must be meticulously controlled to ensure regioselectivity and minimize byproduct formation.
In conclusion, Tert-butyl 2-amino-4-bromo-5-fluorobenzoate (CAS No. 1881978-32-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in medicinal chemistry.
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